molecular formula C20H27N3OS B15149515 2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B15149515
M. Wt: 357.5 g/mol
InChI Key: DYBGMHYITNVQPC-UHFFFAOYSA-N
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Description

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-(dipropylamino)benzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Biology: It is used in studies related to cell signaling pathways and gene expression.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-hydroxy-4,5-dimethyl-6-phenyl-5,8-dihydro[2,3-d]pyrimidin-7(6H)-one
  • 3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
  • 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Uniqueness

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the dipropylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C20H27N3OS

Molecular Weight

357.5 g/mol

IUPAC Name

2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H27N3OS/c1-5-11-23(12-6-2)16-9-7-15(8-10-16)18-21-19(24)17-13(3)14(4)25-20(17)22-18/h7-10,18,22H,5-6,11-12H2,1-4H3,(H,21,24)

InChI Key

DYBGMHYITNVQPC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C2NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

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